molecular formula C16H21N3O3 B2499496 N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-50-2

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2499496
CAS No.: 941890-50-2
M. Wt: 303.362
InChI Key: PEZRNJKWDHGVOU-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is an organic compound with the molecular formula C16H21N3O3 and a molecular weight of 303.362 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the reaction of isobutylamine with 3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Oxalamide derivatives: Compounds with the oxalamide moiety that have diverse applications in medicine and industry.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(2-methylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11(2)10-17-15(21)16(22)18-12-5-3-6-13(9-12)19-8-4-7-14(19)20/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZRNJKWDHGVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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